2-Acetamidophenyl benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

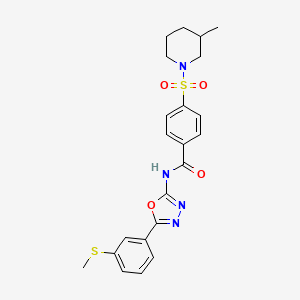

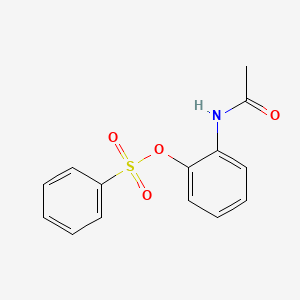

2-Acetamidophenyl benzenesulfonate, also known as N-(2-acetamidophenyl) benzenesulfonamide or NABS, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. The compound has several applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Wirkmechanismus

Target of Action

It’s worth noting that sulfonate compounds are generally known for their reactivity and ability to form stable complexes with various biological targets .

Mode of Action

Sulfonate compounds are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

Sulfonate compounds are known to participate in various biochemical reactions and pathways, potentially affecting a wide range of biological processes .

Result of Action

The compound’s participation in various chemical reactions suggests that it may have significant effects at the molecular level .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Acetamidophenyl benzenesulfonate in lab experiments include its high solubility in water and organic solvents, its ability to act as a fluorescent probe for metal ions, and its use as a substrate for several enzymes. However, the compound has several limitations, including its high cost, its potential toxicity, and its limited availability.

Zukünftige Richtungen

There are several future directions for the use of 2-Acetamidophenyl benzenesulfonate in scientific research. One direction is the development of new synthetic methods for the compound, which can reduce its cost and increase its availability. Another direction is the exploration of its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and glaucoma. Finally, the compound can be used as a tool for the study of enzyme kinetics and protein-ligand interactions.

Synthesemethoden

The synthesis of 2-Acetamidophenyl benzenesulfonate can be achieved by several methods. One of the most common methods is the reaction of 2-aminophenol with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound(2-hydroxyphenyl) benzenesulfonamide, which is then acetylated using acetic anhydride to produce this compound. The reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

2-Acetamidophenyl benzenesulfonate has several applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is also used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, this compound is used as a substrate for several enzymes, including carbonic anhydrase and acetylcholinesterase.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Acetamidophenyl benzenesulfonate are not fully understood. It has been found that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of a copper (II) complex, which was found to possess notable biological activity .

Cellular Effects

The cellular effects of this compound are yet to be fully explored. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level . It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Understanding the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be crucial for understanding its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, would be crucial for understanding its biochemical properties .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be crucial for understanding its biochemical properties .

Eigenschaften

IUPAC Name |

(2-acetamidophenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-11(16)15-13-9-5-6-10-14(13)19-20(17,18)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGQXJIFNCEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole](/img/structure/B2790433.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)

![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2790446.png)

![2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B2790448.png)

![1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2790450.png)

![2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B2790451.png)

![1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2790453.png)